molecular formula C24H27ClN2O2 B12357767 N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride

Cat. No.: B12357767
M. Wt: 416.0 g/mol
InChI Key: VRMYGKHKNQQYJS-PDKFYKBUSA-N
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Description

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a deuterated phenyl group, a piperidine ring, and a furan carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as deuterated phenyl derivatives and piperidine derivatives.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired product. These reactions often involve the use of reagents such as coupling agents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: The compound is employed in biological research to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride can be compared with other similar compounds, such as:

    N-(phenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide: This compound lacks the deuterated phenyl group, which may affect its chemical properties and biological activity.

    N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-thiophenecarboxamide: This compound contains a thiophene ring instead of a furan ring, leading to different chemical and biological properties.

The uniqueness of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C24H27ClN2O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H/i2D,5D,6D,9D,10D;

InChI Key

VRMYGKHKNQQYJS-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=COC=C4)[2H])[2H].Cl

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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